molecular formula C31H34N2O2 B1673427 HX-603 CAS No. 259228-72-3

HX-603

Cat. No.: B1673427
CAS No.: 259228-72-3
M. Wt: 466.6 g/mol
InChI Key: QGNIEQLYJAHKHG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HX-603 involves multiple steps, starting with the preparation of the naphthalene and benzodiazepine intermediates. These intermediates are then coupled with benzoic acid under specific reaction conditions. The process typically involves:

    Formation of Naphthalene Intermediate: This step involves the alkylation of naphthalene with appropriate reagents to introduce the tetramethyl and propyl groups.

    Synthesis of Benzodiazepine Intermediate: This step involves the cyclization of appropriate precursors to form the benzodiazepine ring system.

    Coupling Reaction: The final step involves the coupling of the naphthalene and benzodiazepine intermediates with benzoic acid under acidic or basic conditions, often using a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

HX-603 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

HX-603 has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an inhibitor in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of HX-603 involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors in the nervous system, modulating their activity and influencing neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of structural elements from naphthalene, benzodiazepine, and benzoic acid. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

259228-72-3

Molecular Formula

C31H34N2O2

Molecular Weight

466.6 g/mol

IUPAC Name

4-(7,7,10,10-tetramethyl-5-propyl-8,9-dihydronaphtho[2,3-b][1,5]benzodiazepin-12-yl)benzoic acid

InChI

InChI=1S/C31H34N2O2/c1-6-17-33-26-10-8-7-9-25(26)32-28(20-11-13-21(14-12-20)29(34)35)22-18-23-24(19-27(22)33)31(4,5)16-15-30(23,2)3/h7-14,18-19H,6,15-17H2,1-5H3,(H,34,35)

InChI Key

QGNIEQLYJAHKHG-UHFFFAOYSA-N

SMILES

CCCN1C2=CC=CC=C2N=C(C3=CC4=C(C=C31)C(CCC4(C)C)(C)C)C5=CC=C(C=C5)C(=O)O

Canonical SMILES

CCCN1C2=CC=CC=C2N=C(C3=CC4=C(C=C31)C(CCC4(C)C)(C)C)C5=CC=C(C=C5)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HX-603;  HX 603;  HX603.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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